molecular formula C14H15Cl2NO B11995933 2-(3-Chloroanilino)-1-phenylethanol hydrochloride CAS No. 5455-71-0

2-(3-Chloroanilino)-1-phenylethanol hydrochloride

Cat. No.: B11995933
CAS No.: 5455-71-0
M. Wt: 284.2 g/mol
InChI Key: ZYDPAGCQYFJKFK-UHFFFAOYSA-N
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Description

2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is a chemical compound with the following structure:

ClC6H4NHCH2CH(OH)C6H5HCl\text{ClC}_6\text{H}_4\text{NHCH}_2\text{CH(OH)C}_6\text{H}_5\text{HCl} ClC6​H4​NHCH2​CH(OH)C6​H5​HCl

It combines an aromatic amine (3-chloroaniline) and a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes::

    Aromatic Nucleophilic Substitution (SNAr):

Industrial Production::
  • Industrial synthesis typically involves large-scale reactions using optimized conditions.
  • Precursors are commercially available, making the process efficient.

Chemical Reactions Analysis

Reactions::

    Reduction: Reduction of the benzyl group to the phenylethanol.

    Substitution: Formation of the hydrochloride salt via SNAr.

    Oxidation: Limited reactivity due to the stable aromatic ring.

Common Reagents and Conditions::

    Benzyl bromide: Used for SNAr.

    Sodium borohydride: Reducing agent.

    Hydrochloric acid: Converts the free base to the hydrochloride salt.

Major Products::

    2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is the primary product.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activity (e.g., antimicrobial properties).

    Medicine: Research on its pharmacological effects and potential therapeutic applications.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

    Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

    Similar Compounds: Other aromatic amines, phenylethanol derivatives.

    Uniqueness: The combination of 3-chloroaniline and phenylethanol distinguishes it.

Properties

CAS No.

5455-71-0

Molecular Formula

C14H15Cl2NO

Molecular Weight

284.2 g/mol

IUPAC Name

2-(3-chloroanilino)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C14H14ClNO.ClH/c15-12-7-4-8-13(9-12)16-10-14(17)11-5-2-1-3-6-11;/h1-9,14,16-17H,10H2;1H

InChI Key

ZYDPAGCQYFJKFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC(=CC=C2)Cl)O.Cl

Origin of Product

United States

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